molecular formula C9H9FO B2993273 (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1235439-34-5

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2993273
CAS No.: 1235439-34-5
M. Wt: 152.168
InChI Key: FFJGCSVJFOTPEO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound with a unique structure that includes a fluorine atom attached to an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indane derivative. One common method is the electrophilic fluorination of 2,3-dihydro-1H-inden-1-ol using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: 5-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-dihydro-1H-inden-1-ol or 5-fluoro-2,3-dihydro-1H-indane.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less polar.

    2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, resulting in different chemical properties.

    5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in various applications.

Properties

IUPAC Name

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJGCSVJFOTPEO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.